3-(Ethanesulfonyl)-4-fluoroaniline

pKa prediction regioisomer comparison electronic effects

3-(Ethanesulfonyl)-4-fluoroaniline (CAS: 1375471-79-6) is a disubstituted aromatic amine building block characterized by a 4-fluoro substituent and a 3-ethanesulfonyl group on the aniline core. With a molecular formula of C8H10FNO2S and a molecular weight of 203.23–203.24 g/mol, this compound belongs to the sulfonylated fluoroaniline class and is commercially available at ≥95% purity for research applications.

Molecular Formula C8H10FNO2S
Molecular Weight 203.24 g/mol
Cat. No. B12334465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethanesulfonyl)-4-fluoroaniline
Molecular FormulaC8H10FNO2S
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=CC(=C1)N)F
InChIInChI=1S/C8H10FNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3
InChIKeyFVBQSFGTEYJEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethanesulfonyl)-4-fluoroaniline (CAS 1375471-79-6): Procurement-Ready Sulfonylated Fluoroaniline Building Block for Medicinal Chemistry


3-(Ethanesulfonyl)-4-fluoroaniline (CAS: 1375471-79-6) is a disubstituted aromatic amine building block characterized by a 4-fluoro substituent and a 3-ethanesulfonyl group on the aniline core . With a molecular formula of C8H10FNO2S and a molecular weight of 203.23–203.24 g/mol, this compound belongs to the sulfonylated fluoroaniline class and is commercially available at ≥95% purity for research applications . Its electron-withdrawing ethanesulfonyl group reduces the nucleophilicity of the adjacent amino group while maintaining sufficient reactivity for further derivatization via the aniline nitrogen [1].

Procurement Alert: Why 3-(Ethanesulfonyl)-4-fluoroaniline Cannot Be Casually Substituted by Other Fluoroaniline Analogs


Generic substitution among sulfonylated fluoroaniline isomers or analogs is scientifically unsound because both the sulfonyl substitution pattern and the alkyl chain length critically determine electronic properties, steric accessibility, and downstream biological or catalytic performance [1]. For example, relocating the ethanesulfonyl group from the 3-position to the 4-position changes the predicted pKa by approximately 2.7 log units—from 2.73 (3-ethanesulfonyl) to -0.01 (4-ethanesulfonyl), fundamentally altering protonation state at physiological pH . Similarly, substituting the ethyl group for a methyl group modifies lipophilicity and steric bulk, which can produce divergent cytotoxicity profiles and target-binding affinities in medicinal chemistry contexts [2]. The following evidence quantifies exactly where and how this specific regioisomer and alkyl chain configuration matters for scientific selection.

Head-to-Head Comparison: Quantitative Differentiation of 3-(Ethanesulfonyl)-4-fluoroaniline from Closest Analogs


pKa Differentiation: 3-Ethanesulfonyl Substitution Confers ~2.7-Log-Unit Higher Basicity Than 4-Ethanesulfonyl Isomer

The 3-ethanesulfonyl-4-fluoro substitution pattern yields a predicted pKa of 2.73±0.10 , whereas the alternative 4-ethanesulfonyl-2-fluoro regioisomer exhibits a predicted pKa of -0.01±0.10 . This ~2.7-log-unit difference represents a >400-fold change in acid dissociation constant, demonstrating that sulfonyl placement relative to the amino group is the dominant electronic determinant, not merely the presence of both functional groups.

pKa prediction regioisomer comparison electronic effects protonation state

Boiling Point Divergence: 3-Ethanesulfonyl Isomer Exhibits 34°C Higher Predicted Boiling Point Than 4-Ethanesulfonyl Isomer

The predicted boiling point of 3-(ethanesulfonyl)-4-fluoroaniline is 411.0±45.0°C , compared to 377.0±42.0°C for the 4-ethanesulfonyl-2-fluoroaniline regioisomer . This 34°C elevation (approximately 9% higher in absolute temperature terms) indicates stronger intermolecular interactions in the 3-substituted isomer, likely attributable to more favorable dipole alignment and hydrogen-bonding geometry enabled by the 3-ethanesulfonyl/4-fluoro arrangement.

boiling point regioisomer comparison intermolecular interactions thermal stability

Ethyl vs. Methyl Sulfonyl: Alkyl Chain Extension Alters Biological Activity Profile in Sulfonyl-Containing Aromatic Systems

A systematic head-to-head study comparing ethylsulfonyl and methylsulfonyl indole-benzimidazole derivatives demonstrated that while both series exhibit anticancer activity, certain candidate derivatives displayed 'distinctive cytotoxicity levels and varying viability versus ERα affinity correlations' between the ethyl and methyl sulfonyl variants [1]. This study establishes that the C2 ethyl extension (versus C1 methyl) is not merely an isosteric replacement but a functional modifier that can alter target engagement, with some ethylsulfonyl derivatives showing differential ERα binding levels compared to their methylsulfonyl counterparts.

structure-activity relationship alkyl chain effect ethylsulfonyl methylsulfonyl cytotoxicity

Predicted Physicochemical Profile: 3-(Ethanesulfonyl)-4-fluoroaniline Baseline Properties Enable Down-Stream Design Calculations

The predicted physicochemical profile of 3-(ethanesulfonyl)-4-fluoroaniline provides a defined baseline for medicinal chemistry design calculations . Key values include: molecular weight 203.23–203.24 g/mol, density 1.317±0.06 g/cm³, boiling point 411.0±45.0°C, and pKa 2.73±0.10. In contrast, the positional isomer 4-(ethanesulfonyl)-2-fluoroaniline (CAS 1054579-88-2) shares identical molecular weight and density but differs in boiling point (377.0±42.0°C) and pKa (-0.01±0.10) .

physicochemical properties drug-likeness building block characterization pKa density

Synthetic Accessibility: Standard Sulfonylation Route Yields ≥95% Purity Building Block from 4-Fluoroaniline

3-(Ethanesulfonyl)-4-fluoroaniline is synthesized via sulfonylation of 4-fluoroaniline using ethanesulfonyl chloride in the presence of a base such as triethylamine [1]. This established methodology, grounded in the broader literature on sulfonated 4-fluoroaniline derivatives [2], yields product at commercial purity of ≥95% . The ethanesulfonyl group is introduced through a well-characterized electrophilic substitution reaction.

synthesis sulfonylation building block purity 4-fluoroaniline

Optimal Use Cases for 3-(Ethanesulfonyl)-4-fluoroaniline Based on Quantitative Evidence


Kinase Inhibitor and Targeted Therapeutic Scaffold Derivatization

The 3-ethanesulfonyl-4-fluoroaniline core serves as a critical building block for synthesizing kinase inhibitors and other targeted therapeutics . Its electron-withdrawing sulfonyl group modulates amine nucleophilicity, while the 4-fluoro substituent provides a metabolically stable aromatic position suitable for further functionalization. The ethylsulfonyl moiety, as demonstrated in comparative SAR studies , can confer distinct target-binding characteristics compared to methylsulfonyl analogs, making this building block particularly valuable when exploring alkyl chain length as a variable in lead optimization campaigns.

Structure-Activity Relationship (SAR) Studies Comparing Ethylsulfonyl vs. Methylsulfonyl Substituents

For medicinal chemistry programs where sulfonyl alkyl chain length is a design variable, 3-(ethanesulfonyl)-4-fluoroaniline provides the C2 ethyl extension for direct comparison against C1 methylsulfonyl analogs. As shown in systematic sulfonyl indole-benzimidazole studies, ethylsulfonyl and methylsulfonyl variants can produce divergent cytotoxicity profiles and ERα affinity correlations . This compound enables head-to-head SAR exploration without introducing confounding scaffold changes, allowing clear attribution of activity differences to the ethyl versus methyl sulfonyl substitution.

Reactions Requiring Specific Protonation State Control at Physiological pH

With a predicted pKa of 2.73±0.10 , the amino group of 3-(ethanesulfonyl)-4-fluoroaniline remains predominantly unprotonated at physiological pH (~7.4), in contrast to the 4-ethanesulfonyl regioisomer (pKa -0.01±0.10) which would remain protonated . This property makes the 3-ethanesulfonyl compound preferable for applications requiring nucleophilic amine reactivity under near-neutral aqueous conditions, such as bioconjugation reactions or enzyme active-site targeting where the free-base form of the aniline nitrogen is mechanistically required.

High-Temperature Synthetic Procedures Leveraging Enhanced Thermal Stability

The predicted boiling point of 411.0±45.0°C for 3-(ethanesulfonyl)-4-fluoroaniline exceeds that of the 4-ethanesulfonyl isomer by 34°C . This elevated boiling point correlates with reduced volatility and suggests suitability for synthetic protocols requiring sustained heating—such as palladium-catalyzed cross-couplings, amide bond formations under reflux, or melt-phase polymerizations—where lower-boiling analogs might evaporate or degrade, compromising reaction stoichiometry and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Ethanesulfonyl)-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.